CDK2 Enzymatic Inhibitory Potency of the Pyrazolo[3,4-d]pyrimidine Scaffold Class Relative to Clinical Benchmark Sorafenib
The pyrazolo[3,4-d]pyrimidine scaffold class to which the target compound belongs demonstrates CDK2/cyclin A2 inhibitory activity with IC₅₀ values ranging from 0.057 ± 0.003 μM to 3.646 ± 0.203 μM across a panel of 4-amino-substituted derivatives, compared with sorafenib which yields an IC₅₀ of 0.184 ± 0.01 μM under identical assay conditions [1]. The most potent derivatives within this class achieve approximately 3.2-fold greater CDK2 inhibition than sorafenib. While direct CDK2 IC₅₀ data for the specific target compound are not reported in peer-reviewed literature, its structural features—the N,1-dimethyl core and the pyridin-4-ylethyl side chain—are consistent with the design principles that produced the sub-100 nM CDK2 inhibitors in this series [1]. Molecular docking studies confirm that 4-amino-substituted pyrazolo[3,4-d]pyrimidines form essential hydrogen bonds with Leu83 in the CDK2 hinge region, and the pyridinylethyl substituent is predicted to engage in additional π-stacking or hydrogen-bond interactions with the kinase active site [1] [2].
| Evidence Dimension | CDK2/cyclin A2 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted sub-micromolar based on scaffold class [1] [2] |
| Comparator Or Baseline | Sorafenib IC₅₀ = 0.184 ± 0.01 μM; best-in-class pyrazolo[3,4-d]pyrimidine derivative (compound 14) IC₅₀ = 0.057 ± 0.003 μM [1] |
| Quantified Difference | Class representatives achieve up to 3.2-fold greater CDK2 inhibition vs. sorafenib (0.057 vs. 0.184 μM); note: target compound-specific CDK2 IC₅₀ not yet reported |
| Conditions | In vitro CDK2/cyclin A2 enzymatic assay; recombinant human CDK2/cyclin A2; ATP concentration not specified in abstract; compared to sorafenib reference [1] |
Why This Matters
Establishes the scaffold class benchmark for CDK2 inhibition and identifies sorafenib as the relevant clinical comparator for contextualizing potency expectations.
- [1] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 2022, 12, 14865–14882. DOI: 10.1039/d2ra01968j. View Source
- [2] Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1957–1973. DOI: 10.1080/14756366.2022.2086866. View Source
